REACTION_CXSMILES
|
[CH3:1][C:2]([OH:11])([CH2:5][CH2:6][CH2:7][CH:8]([CH3:10])[CH3:9])[C:3]#[CH:4]>[Pd].CC([O-])=O.CC([O-])=O.[Pb+2].CCCCCC>[CH3:1][C:2]([OH:11])([CH2:5][CH2:6][CH2:7][CH:8]([CH3:9])[CH3:10])[CH:3]=[CH2:4] |f:1.2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C#C)(CCCC(C)C)O
|
Name
|
Lindlar catalyst
|
Quantity
|
0.27 g
|
Type
|
catalyst
|
Smiles
|
[Pd].CC(=O)[O-].CC(=O)[O-].[Pb+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
thus obtained
|
Type
|
CUSTOM
|
Details
|
for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
at a temperature of 25 to 43° C
|
Type
|
FILTRATION
|
Details
|
Thereafter, the catalyst was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the resultant filtrate was concentrated with a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C=C)(CCCC(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |